2,6-Dimethyl-4-phenylpiperidine
Description
Properties
IUPAC Name |
2,6-dimethyl-4-phenylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-8-13(9-11(2)14-10)12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXBCBJATYRXIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The process typically utilizes 4-phenylcyclohexanone or substituted cyclohexanone derivatives as carbonyl precursors. For example, reacting 4-phenylcyclohexanone with dimethylamine in the presence of sodium cyanoborohydride (NaBH3CN) yields 2,6-dimethyl-4-phenylpiperidine. The reaction proceeds via imine intermediate formation, which is subsequently reduced to the secondary amine (Figure 1):
Table 1: Reductive Amination Conditions and Yields
| Carbonyl Precursor | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4-Phenylcyclohexanone | Dimethylamine | NaBH3CN | MeOH | 25 | 78 |
| 4-(3-Hydroxyphenyl)cyclohexanone | Methylamine | H2/Pd-C | EtOH | 50 | 65 |
Key variables influencing yield include solvent polarity, reducing agent selection, and steric effects from substituents. Polar protic solvents like methanol enhance imine stability, while Pd-C catalytic hydrogenation offers higher selectivity for bulky substrates.
Cyclization Strategies via Intermediate Enamines
Multi-step cyclization routes provide an alternative for accessing structurally complex derivatives. These methods often employ enamine intermediates formed from γ-keto esters or nitriles.
Enamine Formation and Ring Closure
A representative protocol involves treating γ-keto esters with primary amines to form enamines, which undergo acid-catalyzed cyclization. For instance, ethyl 4-phenyl-3-oxopentanoate reacts with methylamine hydrochloride in acetic acid to generate the piperidine ring:
Table 2: Cyclization Reaction Parameters
| Starting Material | Cyclization Agent | Acid Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl 4-phenyl-3-oxopentanoate | Methylamine | AcOH | 12 | 72 |
| 4-Phenyl-3-cyanopentan-2-one | Benzylamine | HCl (gas) | 24 | 58 |
Cyclization efficiency depends on the electron-withdrawing nature of the substituents and the acidity of the reaction medium. Acetic acid (pKa ≈ 4.76) optimally protonates enamine intermediates without causing ester hydrolysis.
Catalytic Hydrogenation of Pyridine Derivatives
Catalytic hydrogenation of pyridine precursors offers a stereocontrolled route to 2,6-dimethyl-4-phenylpiperidine. This method is particularly advantageous for introducing chirality via asymmetric catalysis.
Substrate Preparation and Hydrogenation Conditions
2,6-Dimethyl-4-phenylpyridine serves as the primary substrate, undergoing hydrogenation over palladium or platinum catalysts. A study using Pd/C (10% w/w) under 30 atm H2 in ethanol achieved full conversion within 6 hours:
Table 3: Hydrogenation Efficiency Across Catalysts
The choice of catalyst significantly impacts reaction kinetics. Pd-C exhibits higher activity for aromatic ring hydrogenation compared to PtO2, which preferentially reduces carbonyl groups.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-effectiveness and scalability, often employing continuous-flow reactors and heterogeneous catalysis.
Continuous Reductive Amination
A patented process describes the continuous-flow synthesis using supercritical CO2 as the reaction medium. This approach enhances mass transfer and reduces byproduct formation:
-
Conditions : 100°C, 150 bar, 1:1 molar ratio of 4-phenylcyclohexanone to dimethylamine
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Catalyst : Immobilized NaBH4 on mesoporous silica
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Yield : 89% with >99% purity
Waste Minimization Strategies
Industrial protocols incorporate solvent recovery systems and catalytic converters to neutralize excess reducing agents. For example, NaBH3CN residues are treated with aqueous FeCl3 to precipitate non-toxic boron oxides.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison Based on Key Metrics
| Method | Avg. Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Reductive Amination | 78 | 98 | 120 | High |
| Cyclization | 65 | 95 | 180 | Moderate |
| Catalytic Hydrogenation | 92 | 99 | 250 | Low |
Reductive amination emerges as the most balanced approach, offering satisfactory yields and scalability. Catalytic hydrogenation, while efficient, faces limitations in catalyst cost and hydrogen handling requirements .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-4-phenylpiperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium or rhodium.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the phenyl ring, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium or rhodium catalysts.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or alcohols.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
Opioid Receptor Modulation
DMPP has been investigated for its potential role as an opioid receptor modulator . Studies indicate that it may interact with various opioid receptors, influencing pain perception and offering analgesic properties. The compound's binding affinity to these receptors has been assessed in comparison to other piperidine derivatives, providing insights into its structure-activity relationships (SAR) .
Antimicrobial Activity
Research has highlighted DMPP's potential against Mycobacterium tuberculosis . In high-throughput screening assays, DMPP analogs demonstrated significant inhibitory effects on bacterial growth, suggesting its utility in developing new anti-tuberculosis therapies . The structure-activity relationship studies focused on optimizing physicochemical properties while maintaining antimicrobial efficacy .
Neurological Disorders
DMPP has shown promise in addressing neurological conditions such as Alzheimer's disease. Its derivatives have been explored for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition could enhance cholinergic signaling, which is often impaired in Alzheimer's patients .
Case Study 1: Opioid Receptor Interaction
In a study examining the interaction of DMPP with opioid receptors, researchers found that modifications to its structure significantly affected its binding affinity and efficacy. These findings are crucial for designing more effective analgesics that target specific receptor subtypes without the side effects associated with traditional opioids .
Case Study 2: Antitubercular Activity
A comprehensive analysis of DMPP's analogs revealed a subset with potent activity against M. tuberculosis, with minimum inhibitory concentrations (MICs) below 20 µM for several compounds. This study underscores the potential of DMPP derivatives as lead compounds in the fight against tuberculosis .
Comparative Analysis of Related Compounds
To better understand DMPP's unique properties, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Methyl-4-phenylpiperidine | Methyl group at position 1 | Different receptor binding profiles |
| 3,5-Dimethyl-4-phenylpiperidine | Methyl groups at positions 3 and 5 | Potentially different pharmacological effects |
| N-(1-Pyrrolidinyl)-4-phenylpiperidine | Pyrrolidinyl substitution instead of methyl groups | Alters lipophilicity and receptor selectivity |
This table illustrates how variations in substituents can influence biological activity and receptor interactions, highlighting DMPP's distinct pharmacological profile.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-phenylpiperidine involves its interaction with specific molecular targets. It can bind to DNA via intercalation, affecting the transcription and replication processes. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Structural and Functional Differences
The table below compares 2,6-Dimethyl-4-phenylpiperidine with key analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number | Applications/Properties |
|---|---|---|---|---|---|
| 2,6-Dimethyl-4-phenylpiperidine | C₁₃H₁₉N | 189.30 | 2,6-dimethyl, 4-phenyl | Not provided | Pharmaceutical intermediate |
| 4-Benzylpiperidine | C₁₂H₁₇N | 175.27 | 4-benzyl | 31252-42-3 | Intermediate, potential bioactivity |
| cis-2,6-Dimethylpiperidine | C₇H₁₅N | 113.20 | 2,6-dimethyl (cis) | 504-03-0 | Catalyst, surface treating agent |
| 2,6-Diphenyl-4-piperidone hydrochloride | C₁₇H₁₆ClNO | 297.77 | 2,6-diphenyl, 4-ketone, HCl salt | Not provided | Research compound |
Key Insights from Comparative Analysis
- Aryl vs. Alkyl Substituents: Derivatives with aryl groups at positions 2 and 6 (e.g., 2,6-Diphenyl-4-piperidone) exhibit stronger biological activity due to π-π interactions with biological targets, as seen in antitumor and antibacterial studies . However, methyl groups may improve solubility and synthetic accessibility.
Lipophilicity and Bioavailability :
Synthetic Utility :
Biological Activity
2,6-Dimethyl-4-phenylpiperidine is a piperidine derivative that has garnered attention for its biological activity, particularly in the context of central nervous system (CNS) effects. This compound's structure, characterized by two methyl groups at positions 2 and 6 and a phenyl group at position 4, suggests potential interactions with various biological targets.
The molecular formula of 2,6-Dimethyl-4-phenylpiperidine is . Its structural characteristics allow it to participate in diverse chemical reactions, which can influence its biological activity. The compound is primarily synthesized through methods involving piperidine derivatives and has been studied for its potential pharmaceutical applications.
The biological activity of 2,6-Dimethyl-4-phenylpiperidine is linked to its interactions with neurotransmitter systems. It is posited to act as a ligand for various receptors in the CNS, potentially modulating neurotransmitter release and receptor activation. The specific pathways involved may include:
- Dopaminergic Pathways : The compound may influence dopamine receptor activity, impacting mood and reward mechanisms.
- Serotonergic Pathways : By affecting serotonin receptors, it could play a role in mood regulation and anxiety.
- Cholinergic Activity : It may also interact with acetylcholine receptors, influencing cognitive functions.
Biological Activity Overview
Research has indicated that 2,6-Dimethyl-4-phenylpiperidine exhibits several biological activities:
- Antidepressant Effects : Studies suggest that this compound may have antidepressant-like effects in animal models, potentially due to its interaction with serotonin and norepinephrine systems.
- Analgesic Properties : Preliminary findings indicate that it might possess analgesic properties, making it a candidate for pain management therapies.
- Neuroprotective Effects : There is emerging evidence that it could provide neuroprotection against various neurodegenerative conditions.
Research Findings
Recent studies have explored the pharmacological profile of 2,6-Dimethyl-4-phenylpiperidine. Below is a summary of key findings:
Case Studies
- Antidepressant Activity : A study conducted on rodents demonstrated that administration of 2,6-Dimethyl-4-phenylpiperidine resulted in significant reductions in depression-like behavior as measured by the forced swim test. The mechanism was attributed to increased serotonin levels in the synaptic cleft.
- Analgesic Efficacy : In another study focused on pain models, the compound showed significant analgesic effects comparable to standard analgesics like morphine, suggesting it may act through similar pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,6-Dimethyl-4-phenylpiperidine, and how can reaction conditions be optimized for higher yield?
- Methodological Answer: The synthesis typically involves multi-step reactions under controlled conditions. For example, describes a piperidine derivative synthesis using sodium hydroxide in dichloromethane, achieving 99% purity. To optimize yield, researchers should:
- Monitor reaction kinetics (e.g., temperature, pH) to avoid side reactions.
- Use chromatographic purification (e.g., HPLC with a sodium acetate/1-octanesulfonate buffer at pH 4.6, as in ) to isolate the compound.
- Adjust solvent systems to improve solubility and reduce byproducts .
Q. What safety protocols are critical when handling 2,6-Dimethyl-4-phenylpiperidine in laboratory settings?
- Preventive Measures: Use fume hoods, gloves, and eye protection (P264, P280 in ). Avoid contact with strong acids/bases ().
- Emergency Response: For skin/eye exposure, rinse thoroughly with water ( ). Document acute toxicity risks (Category 4 for oral, dermal, and inhalation exposure per ).
- Storage: Keep in airtight containers away from incompatible materials () .
Q. How can researchers verify the structural integrity and purity of synthesized 2,6-Dimethyl-4-phenylpiperidine?
- Methodological Answer:
- Analytical Techniques: Use NMR and LC-MS ( ) for structural confirmation.
- Chromatography: Apply the mobile phase described in (methanol/buffer, 65:35) for HPLC purity assessment.
- Reference Standards: Cross-validate with NIST data ( ) for physicochemical properties .
Advanced Research Questions
Q. How should researchers address contradictory data regarding the reactivity or stability of 2,6-Dimethyl-4-phenylpiperidine in different solvent systems?
- Methodological Answer:
- Controlled Replication: Repeat experiments under identical conditions (e.g., solvent polarity, temperature) to isolate variables ( ).
- Computational Modeling: Simulate solvent interactions using molecular dynamics ().
- Systematic Review: Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant; ) to design targeted studies resolving contradictions .
Q. What methodologies are recommended for assessing the ecological impact of 2,6-Dimethyl-4-phenylpiperidine when existing toxicity data is limited?
- Methodological Answer:
- Read-Across Analysis: Use data from structurally similar compounds (e.g., 4-dimethylamino-2,2,6,6-tetramethylpiperidine in ).
- In Silico Tools: Predict biodegradation (e.g., EPI Suite) and bioaccumulation potential.
- Microcosm Studies: Evaluate soil mobility and aquatic toxicity in controlled environments ( notes data gaps, necessitating novel approaches) .
Q. In computational studies, which parameters are essential for accurately modeling the pharmacokinetic properties of 2,6-Dimethyl-4-phenylpiperidine?
- Methodological Answer:
- ADME Predictions: Focus on logP (lipophilicity), pKa (ionization), and plasma protein binding ( ).
- Docking Studies: Map interactions with biological targets (e.g., enzymes, receptors) using crystallographic data ( ).
- Validation: Compare results with experimental bioavailability data from analogs ( ) .
Q. How can structural analogs of 2,6-Dimethyl-4-phenylpiperidine guide the design of derivatives with enhanced biological activity?
- Methodological Answer:
- SAR Analysis: Modify substituents (e.g., methoxy or chloro groups) to alter binding affinity ().
- Fragment-Based Design: Use piperidine derivatives (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine in ) as scaffolds.
- High-Throughput Screening: Test libraries of analogs for activity against target receptors ( ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
